2-(Isopropylsulfonyl)ethanamine
Overview
Description
2-(Isopropylsulfonyl)ethanamine is an organic compound with the molecular formula C5H13NO2S It is characterized by the presence of an ethanamine group attached to an isopropylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylsulfonyl)ethanamine typically involves the reaction of isopropylsulfonyl chloride with ethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Continuous Stirring: Ensuring uniform mixing and reaction completion
Purification: Techniques such as distillation or recrystallization to obtain pure product
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylsulfonyl)ethanamine undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids using oxidizing agents like hydrogen peroxide
Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride
Substitution: Nucleophilic substitution reactions where the ethanamine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents
Major Products
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted ethanamines
Scientific Research Applications
2-(Isopropylsulfonyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Isopropylsulfonyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The ethanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)ethanamine
- 2-(Ethylsulfonyl)ethanamine
- 2-(Propylsulfonyl)ethanamine
Uniqueness
2-(Isopropylsulfonyl)ethanamine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to its analogs.
Properties
IUPAC Name |
2-propan-2-ylsulfonylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(2)9(7,8)4-3-6/h5H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMDQMBQVDRLPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621563 | |
Record name | 2-(Propane-2-sulfonyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320337-16-4 | |
Record name | 2-(Propane-2-sulfonyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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